molecular formula C7H17O6PS B3056672 Ethyl (diethoxyphosphoryl)methanesulfonate CAS No. 73300-75-1

Ethyl (diethoxyphosphoryl)methanesulfonate

Cat. No.: B3056672
CAS No.: 73300-75-1
M. Wt: 260.25 g/mol
InChI Key: CXPXCCAOKXGQQZ-UHFFFAOYSA-N
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Description

Ethyl (diethoxyphosphoryl)methanesulfonate is a chemical compound with the molecular formula C7H17O6PS and a molecular weight of 260.25 g/mol. It is known for its applications in various chemical syntheses and industrial processes. This compound is characterized by the presence of both diethoxyphosphoryl and methanesulfonate functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (diethoxyphosphoryl)methanesulfonate can be synthesized through a multi-step process. One common method involves the reaction of ethyl methanesulfonate with diethyl chlorophosphate in the presence of a strong base such as n-butyllithium (n-BuLi) in a dry solvent like tetrahydrofuran (THF) at low temperatures (around -78°C) . The reaction proceeds as follows:

  • Ethyl methanesulfonate is added to dry THF.
  • n-BuLi is added dropwise to the solution at -78°C.
  • Diethyl chlorophosphate is then added to the reaction mixture.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise temperature control are common practices in industrial settings to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Ethyl (diethoxyphosphoryl)methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding sulfonamide derivative.

Scientific Research Applications

Ethyl (diethoxyphosphoryl)methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (diethoxyphosphoryl)methanesulfonate involves its ability to act as an alkylating agent. The compound can transfer its ethyl group to nucleophilic sites on biomolecules, such as DNA or proteins, leading to modifications that can affect their function . This alkylation process is facilitated by the presence of the diethoxyphosphoryl group, which enhances the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl methanesulfonate: A simpler analog with similar alkylating properties.

    Diethyl sulfate: Another alkylating agent with a different functional group arrangement.

    Butyl methanesulfonate: A related compound with a butyl group instead of an ethyl group.

Uniqueness

Ethyl (diethoxyphosphoryl)methanesulfonate is unique due to the presence of both diethoxyphosphoryl and methanesulfonate groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

ethyl diethoxyphosphorylmethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O6PS/c1-4-11-14(8,12-5-2)7-15(9,10)13-6-3/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPXCCAOKXGQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CS(=O)(=O)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O6PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448931
Record name ethyl (diethoxyphosphoryl)methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73300-75-1
Record name ethyl (diethoxyphosphoryl)methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (diethoxyphosphoryl)methanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of ethyl methanesulfonate (4.27 mL, 40.3 mmol) in 100 mL of dry THF was treated at -78° C. with 19.3 mL (44.4 mmol) of n-BuLi in hexane. After 15 min. diethyl chlorophosphate (3.30 ml, 22.2 mmol) was added. The solution was kept at -78° C. for 0.5 h and allowed to stay at -50° C. for 1 h. Saturated ammonium chloride (75 mL) was added to the solution and the mixture warmed to room temperature. The mixture was concentrated (THF removed), diluted with water and extracted with methylene chloride (3×70 mL). The combined organic fractions were dried (MgSO4), concentrated and purified by distillation to yield 3.86 g (70%) of title compound.
Quantity
4.27 mL
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

A solution of ethyl methanesulfonate (4.14 mL, 40.2 mmol) in anhydrous tetrahydrofuran (100 ml) was cooled to −78° C. under a nitrogen atmosphere. N-Butyllithium (20 ml, 50.0 mmol) was added slowly in 7 minutes after which stirring was continued for 15 minutes. Diethyl phosphorochloridate (4.36 mL, 30.2 mmol) was added, the reaction mixture was stirred for 2.5 h, the cooling bath was removed and the mixture was allowed to reach room temperature. The reaction mixture was quenched with aqueous saturated ammonium chloride (150 ml) and the resulting mixture was extracted with EtOAc (2×100 ml). The combined extracts were dried over sodium sulfate and concentrated under reduced pressure to yield 9.20 g of a yellow oil. The oil was purified over silicagel (600 g) using a gradient of ethyl acetate (0-100%) in heptane to yield 1.75 g of the product (6.7 mol, 17%).
Quantity
4.14 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
4.36 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of methanesulfonic acid, ethyl ester (11.00 mL, 0.1068 mol) in THF (200.0 mL, 2.466 mol) at −78° C. was added 2.500 M of n-butyllithium in hexane (50.00 mL) over 15 minutes and the mixture was stirred for 20 minutes. Phosphorochloridic acid, diethyl ester (10.0 mL, 0.0694 mol) was added to the mixture at −78° C. The mixture was stirred for 3.5 hours, allowing to warm to 0° C. The reaction was quenched with 5M ammonium chloride in water (100 mL) and the mixture was concentrated in vacuo to remove THF. The aqueous was extracted with EtOAc (2×150 mL) and the organics were combined and concentrated in vacuo. The product was purified by flash chromatography (0 to 100% EtOAc/Hexanes) to yield the product as an oil (9.07 g, 50%+10.4 g of a mixed fraction).
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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